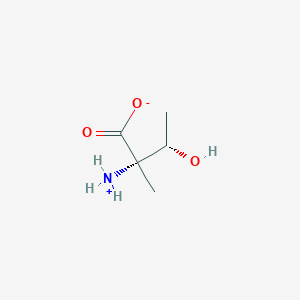
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate is a chiral amino acid derivative This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate typically involves the asymmetric reduction of ketoesters. One common method employs carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoesters, resulting in the desired chiral compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often utilizes biocatalysis, leveraging the efficiency and selectivity of enzymes. The process involves preparing engineered bacteria containing the necessary reductase enzymes, followed by fermentation and extraction of the product. This method is advantageous due to its scalability and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include keto acids, alcohols, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, leveraging its chiral properties for enantioselective synthesis
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate involves its interaction with specific enzymes and receptors in biological systems. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-2-azaniumyl-3-hydroxy-2-methylbutanoate
- (2R,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate
- (2R,3R)-2-azaniumyl-3-hydroxy-2-methylbutanoate
Uniqueness
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its stereoisomers, this compound may exhibit different levels of activity, selectivity, and stability in various applications. Its specific configuration allows for precise interactions with biological targets, making it valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m0/s1 |
Clave InChI |
NWZTXAMTDLRLFP-UCORVYFPSA-N |
SMILES isomérico |
C[C@@H]([C@@](C)(C(=O)[O-])[NH3+])O |
SMILES canónico |
CC(C(C)(C(=O)[O-])[NH3+])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B14773872.png)
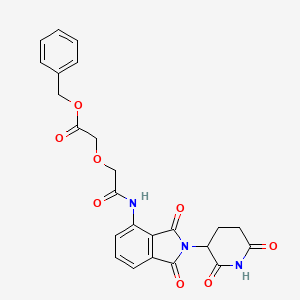

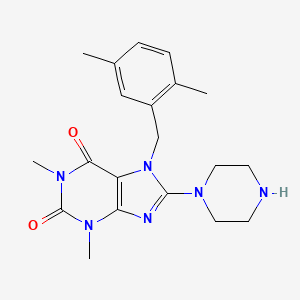
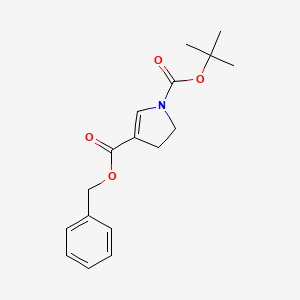
![1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea](/img/structure/B14773915.png)

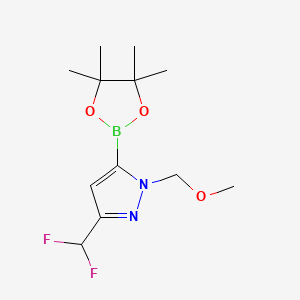
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
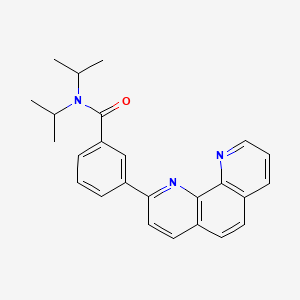
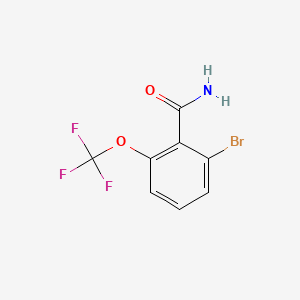
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)
